molecular formula C15H12BrNO2S B13939252 (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile

(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile

Cat. No.: B13939252
M. Wt: 350.2 g/mol
InChI Key: QURMHARBAORWIV-UHFFFAOYSA-N
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Description

(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile: is an organic compound with the molecular formula C15H12BrNO2S and a molecular weight of 350.23 g/mol . This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a sulphonyl group attached to an acetonitrile moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile typically involves the reaction of 2-bromobenzyl bromide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Oxidation Reactions: The methyl group in the methylphenyl moiety can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

  • Substituted (2-bromophenyl)[(4-methylphenyl)sulphonyl]acetonitriles
  • (2-Bromophenyl)[(4-carboxyphenyl)sulphonyl]acetonitrile
  • (2-Bromophenyl)[(4-methylphenyl)sulphonyl]ethylamine

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulphonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The nitrile group can form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

  • (2-Chlorophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
  • (2-Fluorophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
  • (2-Iodophenyl)[(4-methylphenyl)sulphonyl]acetonitrile

Comparison:

Properties

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2 g/mol

IUPAC Name

2-(2-bromophenyl)-2-(4-methylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)15(10-17)13-4-2-3-5-14(13)16/h2-9,15H,1H3

InChI Key

QURMHARBAORWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CC=C2Br

Origin of Product

United States

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